molecular formula C13H16FN3S B5112810 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole

3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole

Cat. No. B5112810
M. Wt: 265.35 g/mol
InChI Key: PFHOWMQTABKSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole, also known as BF-5-MeT, is a chemical compound that belongs to the class of 1,2,4-triazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

The exact mechanism of action of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of certain enzymes or receptors. For example, 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole is its broad spectrum of biological activity. It has been shown to be effective against a wide range of pathogens and has potential applications in the treatment of various diseases. However, the compound is relatively unstable and may degrade over time, which can limit its use in certain experiments. Additionally, the synthesis of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole can be challenging, and the compound may be expensive to produce.

Future Directions

There are several future directions for research on 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole. One area of interest is the development of new synthetic methods that can produce the compound in higher yields and with greater purity. Another area of research is the optimization of the compound's biological activity, which may involve the modification of its chemical structure. Additionally, 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole may have potential applications in the field of material science, where it could be used as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole involves the reaction of 4-fluoroaniline with butyl isothiocyanate, followed by cyclization with methylhydrazine. This method has been reported in the literature and has been optimized to obtain high yields of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole. The purity of the compound can be further improved by recrystallization or column chromatography.

Scientific Research Applications

3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess antimicrobial, antifungal, and antiparasitic activities. The compound has also shown promising results in the treatment of cancer. In a recent study, 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole was found to inhibit the growth of human cervical cancer cells by inducing apoptosis.

properties

IUPAC Name

3-butylsulfanyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3S/c1-3-4-9-18-13-16-15-10(2)17(13)12-7-5-11(14)6-8-12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHOWMQTABKSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butylsulfanyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazole

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